N-(3-chloro-4-methyl-2,6-dinitrophenyl)acetamide

Description

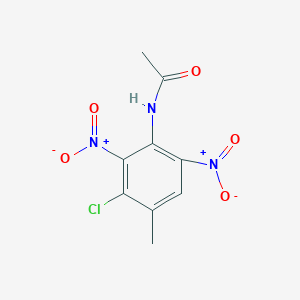

N-(3-Chloro-4-methyl-2,6-dinitrophenyl)acetamide is a halogenated and nitro-substituted acetamide derivative. The compound features a phenyl ring substituted with chloro (position 3), methyl (position 4), and nitro groups (positions 2 and 6), attached to an acetamide moiety. These electron-withdrawing groups (nitro and chloro) and a moderately electron-donating methyl group likely confer unique reactivity and physicochemical characteristics, such as reduced solubility in polar solvents and increased thermal stability compared to simpler acetamides.

Properties

IUPAC Name |

N-(3-chloro-4-methyl-2,6-dinitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O5/c1-4-3-6(12(15)16)8(11-5(2)14)9(7(4)10)13(17)18/h3H,1-2H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNKKCISQGVVSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)[N+](=O)[O-])NC(=O)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601236828 | |

| Record name | N-(3-Chloro-4-methyl-2,6-dinitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601236828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439096-91-0 | |

| Record name | N-(3-Chloro-4-methyl-2,6-dinitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439096-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Chloro-4-methyl-2,6-dinitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601236828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methyl-2,6-dinitrophenyl)acetamide typically involves the nitration of 3-chloro-4-methylacetanilide. The process begins with the chlorination of 4-methylacetanilide to introduce the chloro group. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the 2 and 6 positions of the phenyl ring. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the nitration reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of automated systems for reagent addition and temperature control can improve the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methyl-2,6-dinitrophenyl)acetamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution of the chloro group.

Reduction: Catalytic hydrogenation or the use of metal hydrides like lithium aluminum hydride can reduce the nitro groups.

Oxidation: Potassium permanganate or chromium trioxide can be used to oxidize the methyl group.

Major Products

Substitution: Products with different functional groups replacing the chloro group.

Reduction: Formation of N-(3-amino-4-methyl-2,6-dinitrophenyl)acetamide.

Oxidation: Formation of N-(3-chloro-4-carboxy-2,6-dinitrophenyl)acetamide.

Scientific Research Applications

N-(3-chloro-4-methyl-2,6-dinitrophenyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methyl-2,6-dinitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs are compared in Table 1 based on substituent positions, molecular properties, and applications.

Physicochemical and Functional Differences

- Electron-Withdrawing vs. Donating Groups: The target compound’s 2,6-dinitro groups are stronger electron-withdrawing groups than chloro substituents in analogs like 2-chloro-N-(4-methylphenyl)acetamide .

- Steric Effects :

The 4-methyl group introduces steric hindrance compared to hydroxyl in N-(3-chloro-4-hydroxyphenyl)acetamide , which may reduce hydrogen-bonding capacity and solubility in aqueous media. - Lipophilicity : Dichloro and nitro substituents (e.g., 2-chloro-N-(2,6-dichloro-4-nitrophenyl)acetamide ) increase lipophilicity, favoring membrane permeability but limiting water solubility. The target compound’s nitro groups likely amplify this effect.

Biological Activity

N-(3-chloro-4-methyl-2,6-dinitrophenyl)acetamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a chloro group, methyl group, and two nitro groups on the phenyl ring. These functional groups contribute to its lipophilicity and reactivity, influencing its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The mechanism behind this activity may involve the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro. This activity could be beneficial in developing treatments for inflammatory diseases.

Anticancer Potential

The anticancer properties of this compound are also under investigation. Initial findings indicate that it may induce apoptosis in cancer cells through the generation of reactive intermediates from its nitro groups. These intermediates can interact with cellular components, leading to cellular stress and death in malignant cells.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Reduction of Nitro Groups : The nitro groups can be reduced to form reactive amino derivatives that interact with cellular macromolecules.

- Lipophilicity : The presence of chloro and methyl groups enhances the compound's ability to penetrate cell membranes, facilitating interaction with intracellular targets.

Case Studies

- Antimicrobial Activity Study : A study conducted on various bacterial strains demonstrated that this compound inhibited growth at concentrations as low as 50 µg/mL. This suggests a strong potential for development as an antimicrobial agent.

- Anti-inflammatory Study : In vitro assays showed that treatment with this compound reduced levels of TNF-alpha and IL-6 in activated macrophages by approximately 40%, indicating significant anti-inflammatory potential.

- Anticancer Activity : In a study involving human cancer cell lines (e.g., MCF7 breast cancer cells), this compound exhibited IC50 values ranging from 20 to 30 µM, demonstrating notable cytotoxicity.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| N-(4-methyl-2,6-dinitrophenyl)acetamide | Moderate | Low | Moderate |

| N-(4-nitrophenyl)acetamide | Low | Low | Low |

Q & A

Q. What are the critical parameters for synthesizing N-(3-chloro-4-methyl-2,6-dinitrophenyl)acetamide with high purity?

Synthesis requires precise control of reaction conditions:

- Temperature : 60–80°C to balance reaction rate and side-product formation.

- Solvent : Anhydrous polar aprotic solvents (e.g., DMF or dichloromethane) to stabilize intermediates.

- Time : 12–24 hours, monitored via TLC to optimize yield.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes nitro-group byproducts. These parameters are derived from analogous chloro-nitro acetamide syntheses, where side reactions (e.g., premature dehalogenation) are minimized under inert atmospheres .

Q. Which analytical techniques confirm the structural integrity of this compound?

Key methods include:

- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.5–8.5 ppm) and acetamide methyl groups (δ 2.0–2.2 ppm). Multiplicity analysis distinguishes substituent positions .

- Mass Spectrometry (MS) : ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ or Cl groups).

- X-ray Crystallography : Resolves crystal packing and bond angles using software like SHELX .

Q. What safety protocols are essential for handling this compound?

- Storage : Airtight containers under argon at -20°C to prevent hydrolysis or photodegradation.

- Hazard Mitigation : Wear nitrile gloves and goggles (H318: eye damage risk). Avoid aquatic release (H413: chronic aquatic toxicity) .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Consult safety data for structurally similar nitroaromatics .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) predict the electronic properties of this compound?

- Computational Setup : B3LYP/6-31G* basis sets model electron density, HOMO-LUMO gaps, and electrostatic potentials.

- Applications :

- Nitro groups act as electron-withdrawing moieties, lowering LUMO energy and enhancing electrophilicity.

- Chloro substituents induce steric effects, altering molecular orbital overlaps.

Q. How should researchers resolve contradictions between experimental and computational spectral data?

- Multi-Technique Cross-Validation :

- Repeat NMR/IR under standardized conditions (solvent purity, concentration).

- Use X-ray crystallography (SHELX-refined structures) to validate bond lengths/angles .

- Computational Adjustments :

- Incorporate solvent effects (PCM model) in DFT to align chemical shifts.

- Re-optimize basis sets (e.g., 6-311++G**) for nitro-group vibrational frequencies .

Q. What mechanistic insights explain the biological activity of this compound?

- Proposed Pathways :

- Enzyme Inhibition : Nitro groups participate in redox cycling, generating reactive oxygen species (ROS).

- DNA Intercalation : Planar aromatic regions insert into DNA base pairs, disrupting replication.

- Validation Methods :

- Kinetic Assays : Measure IC50 values for cytochrome P450 inhibition.

- Molecular Docking : AutoDock Vina predicts binding affinities to target proteins (e.g., kinases) .

Methodological Best Practices

- Synthetic Optimization : Use Design of Experiments (DoE) to statistically analyze parameter interactions (e.g., temperature vs. solvent polarity) .

- Data Reproducibility : Archive raw spectral data (NMR FIDs, MS chromatograms) in open-access repositories for peer validation.

- Computational Transparency : Report all DFT parameters (basis sets, convergence criteria) to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.